molecular formula C34H28N4O5 B1243583 ZnAF-1 CAS No. 321859-09-0

ZnAF-1

Cat. No.: B1243583
CAS No.: 321859-09-0
M. Wt: 572.6 g/mol
InChI Key: SAVLVCGHDLKAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZnAF-1 is a zinc sensor compound that utilizes a fluorescein-based structure incorporating the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit. Its primary function lies in the detection of zinc ions. Through its binding capability, this compound achieves a 1:1 stoichiometry with zinc ions . This compound is widely used in various scientific research applications due to its high sensitivity and specificity for zinc ions.

Biochemical Analysis

Biochemical Properties

ZnAF-1 plays a crucial role in biochemical reactions by binding to zinc ions with a 1:1 stoichiometry . This interaction is highly specific, allowing this compound to effectively detect and quantify zinc ions in complex biological environments. This compound interacts with various biomolecules, including enzymes and proteins that require zinc as a cofactor. For instance, this compound can bind to zinc-dependent enzymes, thereby facilitating the study of their activity and regulation .

Cellular Effects

This compound influences various cellular processes by detecting and binding to zinc ions. Zinc is essential for numerous cellular functions, including gene expression, cellular metabolism, and cell signaling pathways . By binding to zinc ions, this compound can help visualize and quantify zinc distribution within cells, providing insights into zinc’s role in cellular processes. This compound has been shown to affect the fluorescence of cells, which can be used to monitor changes in zinc levels in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to zinc ions through its N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This binding interaction is highly specific and forms a stable complex with zinc ions. The fluorescence properties of this compound change upon binding to zinc, allowing for the detection and quantification of zinc ions in biological samples . This compound does not significantly interact with other metal ions, ensuring its selectivity for zinc .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at -20°C, away from moisture and light, for up to one month . Repeated freeze-thaw cycles can affect its stability and efficacy. Long-term studies have shown that this compound can provide consistent results in detecting zinc ions over extended periods, although its fluorescence may diminish with prolonged exposure to light and air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively detects and quantifies zinc ions without causing significant toxicity . At high doses, this compound may exhibit adverse effects, including fluorescence quenching and potential toxicity to cells . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that require zinc as a cofactor. Zinc is essential for the function of many enzymes involved in DNA replication, repair, and gene expression . This compound interacts with these enzymes by binding to zinc ions, thereby facilitating the study of zinc-dependent metabolic processes. The presence of this compound can also affect metabolic flux and metabolite levels by altering zinc availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with zinc ions. This compound can bind to zinc transporters and binding proteins, influencing its localization and accumulation . The distribution of this compound within cells can provide insights into zinc homeostasis and its role in cellular functions .

Subcellular Localization

This compound is localized to specific subcellular compartments based on its interaction with zinc ions. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where zinc plays a critical role . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZnAF-1 is synthesized through a multi-step process that involves the incorporation of the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit into a fluorescein-based structure. The synthetic route typically involves the following steps:

    Preparation of the chelating unit: The N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit is synthesized through a series of reactions involving pyridine and ethylenediamine derivatives.

    Incorporation into fluorescein: The chelating unit is then incorporated into a fluorescein-based structure through a condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ZnAF-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include zinc ions and various low molecular weight ligands. The reactions typically occur under neutral or slightly acidic conditions, with the presence of a buffer solution to maintain the pH.

Major Products

The major product formed from the reaction of this compound with zinc ions is a highly fluorescent complex. The fluorescence intensity of this complex is significantly higher than that of the free this compound, making it an effective sensor for zinc ions.

Scientific Research Applications

Fluorescent Properties and Mechanism

The fluorescence mechanism of ZnAF-1 operates through a photoinduced electron transfer (PET) process. In the absence of Zn²⁺, the quantum yield is low, but upon complexation with zinc ions, the fluorescence intensity can increase significantly (up to 17-fold) at physiological pH levels . This property makes it particularly useful for real-time monitoring of zinc levels within living cells.

Cellular Imaging and Zinc Detection

This compound has been extensively utilized for imaging intracellular zinc levels. Its ability to penetrate cell membranes allows researchers to monitor fluctuations in zinc concentrations in real-time within various cell types, including neuronal and cancer cells. For instance, studies have demonstrated that this compound can effectively visualize changes in intracellular Zn²⁺ during cellular apoptosis and other physiological processes .

Investigating Zinc Homeostasis

Zinc plays a crucial role in numerous biological processes, including enzyme function and cellular signaling. This compound has been employed to study zinc homeostasis in different biological contexts. For example, it has been used to investigate the effects of low molecular weight ligands on zinc binding dynamics within cells, providing insights into how these interactions influence cellular functions .

Drug Development and Toxicology

This compound serves as a valuable tool in drug development by allowing researchers to assess the impact of pharmaceutical compounds on zinc levels in cells. This application is particularly relevant for drugs targeting metal ion transporters or those that may alter zinc metabolism . Additionally, its use in toxicological studies helps evaluate the effects of heavy metals and other toxicants on cellular zinc homeostasis.

Case Study 1: Monitoring Zinc Levels during Apoptosis

In a study investigating apoptosis in cancer cells, researchers utilized this compound to monitor changes in intracellular zinc levels as cells underwent programmed cell death. The results indicated that significant fluctuations in zinc concentration correlated with specific apoptotic markers, demonstrating the utility of this compound as a real-time sensor for studying cell death mechanisms .

Case Study 2: Evaluating Drug Effects on Zinc Transport

Another study focused on assessing how various pharmacological agents influenced intracellular zinc levels using this compound. The findings revealed that certain compounds could significantly alter zinc transport dynamics, highlighting the importance of zinc homeostasis in drug action and potential side effects .

Data Tables

PropertyValue
Binding Ratio1:1 with Zn²⁺
Quantum Yield (no Zn²⁺)~0.02
Maximum Fluorescence Increase17-fold upon Zn²⁺ binding
Apparent K_dNanomolar range
Application AreaDescription
Cellular ImagingReal-time monitoring of Zn²⁺ levels
Zinc HomeostasisStudies on metal ion dynamics
Drug DevelopmentAssessing drug impact on zinc levels
ToxicologyEvaluating heavy metal effects

Comparison with Similar Compounds

ZnAF-1 is part of a family of fluorescein-based zinc sensors that include ZnAF-2F and ZnAF-2F DA. These compounds share similar structures and mechanisms of action but differ in their sensitivity and specificity for zinc ions . This compound is unique in its high sensitivity and rapid response to zinc ions, making it a preferred choice for many scientific research applications. Other similar compounds include:

This compound stands out due to its high sensitivity, rapid response, and versatility in various scientific research applications.

Biological Activity

ZnAF-1, specifically its derivative ZnAF-1F (tetraTFA), is a fluorescent probe that has garnered attention for its ability to detect zinc ions (Zn²⁺) in biological systems. This compound plays a crucial role in cellular biology, particularly in live-cell imaging and monitoring intracellular zinc dynamics. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and comparative analysis with other fluorescent probes.

ZnAF-1F operates through a photoinduced electron transfer mechanism that enhances its fluorescence properties upon binding to Zn²⁺ ions. The compound exhibits a significant increase in fluorescence intensity—up to 69-fold—when zinc ions are present, making it highly sensitive for biological applications. The apparent dissociation constant (Kd) for ZnAF-1F is in the nanomolar range, indicating its high affinity for Zn²⁺ ions, which is essential for accurate measurements in cellular environments .

Fluorescence Properties

  • Excitation Wavelength: 492 nm
  • Emission Wavelength: 514 nm
  • Quantum Yield: Low quantum yields of 0.004 under physiological conditions (pH 7.4) due to the electron transfer mechanism .

Applications in Biological Research

ZnAF-1F has diverse applications in biological research, particularly in the following areas:

  • Live-cell Imaging: It allows researchers to visualize and quantify intracellular zinc levels dynamically, providing insights into zinc's roles in cellular signaling and metabolism.
  • Physiological and Pathological Studies: The probe has been utilized to monitor changes in intracellular zinc levels during various conditions such as oxidative stress and neurodegenerative diseases.
  • Therapeutic Contexts: Its ability to penetrate cell membranes effectively enhances its utility in potential therapeutic applications, allowing for real-time monitoring of zinc fluctuations within living cells.

Comparative Analysis with Other Fluorescent Probes

ZnAF-1F is compared with other fluorescent probes for zinc detection based on their binding affinity (Kd values), specificity, and unique features. The table below summarizes these comparisons:

Compound Name Kd Value (nM) Specificity Unique Features
ZnAF-1F 2ZincHigh sensitivity; effective membrane permeability
FluoZin-3 15ZincLess sensitive; broader pH range
Zinquin 100ZincLess selective; primarily for fixed cells
Zinc Green 50ZincFluorescence affected by pH changes
ZnAF-2 5ZincSimilar structure but different fluorophore characteristics

ZnAF-1F stands out due to its exceptionally low Kd value, indicating superior sensitivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of ZnAF-1F in various biological contexts:

  • Oxidative Stress Monitoring: In a study investigating oxidative stress, ZnAF-1F was used to monitor fluctuations in intracellular zinc levels, revealing how these changes correlate with cellular health and function.
  • Neurodegenerative Disease Research: Another case study highlighted the application of ZnAF-1F in observing zinc dynamics within neuronal cells under pathological conditions, contributing valuable data on the role of zinc in neurodegeneration.
  • Cellular Metabolism Studies: Research utilizing ZnAF-1F has shown its capability to track real-time changes in zinc levels during metabolic processes, providing insights into how zinc influences various biochemical pathways.

Properties

IUPAC Name

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLVCGHDLKAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437725
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321859-09-0
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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